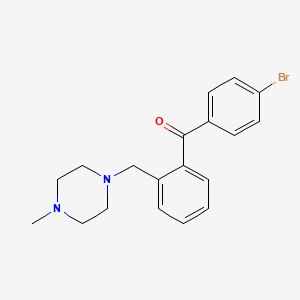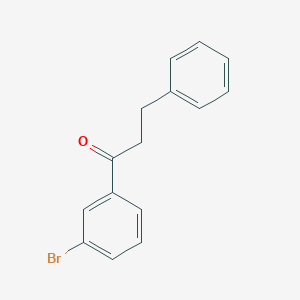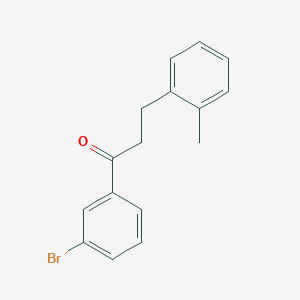![molecular formula C10H6Cl2N2O2 B1293016 4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzoyl chloride CAS No. 1119450-88-2](/img/structure/B1293016.png)
4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzoyl chloride is a chemical entity that has not been directly studied in the provided papers. However, the papers do discuss related compounds that feature the 1,2,4-oxadiazole moiety, which is a five-membered heterocyclic compound containing two nitrogen atoms and one oxygen atom in the ring. This moiety is known for its utility in medicinal chemistry, particularly in the design of kinase inhibitors for cancer therapy, as seen in the first paper where a series of 4-chloro-benzamides derivatives containing a substituted five-membered heteroaryl ring were synthesized and evaluated as RET kinase inhibitors .
Synthesis Analysis
The synthesis of related compounds involves the design and creation of derivatives that contain the 1,2,4-oxadiazole ring. For instance, compound I-8, which contains the 1,2,4-oxadiazole ring, was synthesized and found to strongly inhibit RET kinase activity at both the molecular and cellular levels . Another example is the reaction of 3-aminoisoxazolo[4,5-c]coumarin with benzoyl chloride, which under certain conditions, leads to a rearrangement into different compounds featuring the 1,2,4-oxadiazole ring . These studies demonstrate the synthetic versatility of the 1,2,4-oxadiazole moiety and its relevance in the development of pharmacologically active compounds.
Molecular Structure Analysis
While the exact molecular structure of 4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzoyl chloride is not provided, the papers do offer insights into the structural characteristics of similar compounds. For example, the crystal structure analysis of a related compound, methyl-3-(5-chloro-2-oxo-1,3-benzothiazol-3(2H)-yl)-propanoate, was performed to clarify its molecular structure, which includes a benzothiazole unit . This analysis involved X-ray crystallography, which is a common technique for determining the three-dimensional arrangement of atoms within a crystal.
Chemical Reactions Analysis
The chemical reactivity of compounds containing the 1,2,4-oxadiazole ring can be inferred from the reactions described in the papers. For instance, the reaction of 3-aminoisoxazolo[4,5-c]coumarin with benzoyl chloride and its subsequent rearrangement under heat in DMSO indicates that the 1,2,4-oxadiazole ring can participate in complex chemical transformations . These reactions are important for the synthesis of novel compounds with potential therapeutic applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzoyl chloride are not directly discussed in the provided papers. However, the papers do mention properties of structurally related compounds. For example, the antiproliferative activity of novel 4-chloro-2-(benzylthio)-5-(1,3,4-oxadiazol-2-yl)benzenesulfonamides against cancer cell lines suggests that the 1,2,4-oxadiazole derivatives can have significant biological activity . Additionally, the crystal structure analysis provides information on bond lengths and angles, which are crucial for understanding the physical properties of these compounds .
Applications De Recherche Scientifique
Synthesis and Pharmacological Applications
Antibacterial Activities : A study by Singh (2012) detailed the synthesis of 2,5-disubstituted 1,3,4-oxadiazole derivatives via reactions between benzoyl chloride and chloro, nitro benzoyl chloride with oxasemicarbazide. These compounds were evaluated for their antibacterial activities against both gram-positive and gram-negative bacteria, showcasing the compound's potential in antimicrobial drug development (Singh, 2012).
Anticancer Activities : Ravinaik et al. (2021) synthesized a series of benzamides starting from substituted benzoyl chlorides and evaluated them for anticancer activity against various cancer cell lines. Some derivatives exhibited higher activity than the reference drug, etoposide, highlighting the potential of 4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzoyl chloride in cancer research (Ravinaik et al., 2021).
Chemical Synthesis and Material Science Applications
Ring-fission and C–C Bond Cleavage : Jäger et al. (2002) explored reactions leading to the ring fission of the oxadiazole system, providing insights into chemical reaction mechanisms and potential applications in synthetic chemistry (Jäger et al., 2002).
Stereoselective Synthesis : Yu et al. (2003) reported a novel procedure for the stereoselective synthesis of a specific 1,2,4-oxadiazole derivative, showcasing the utility of benzoyl chloride in creating complex molecules with potential applications in drug design and organic chemistry (Yu et al., 2003).
Photo-luminescent Properties : Han et al. (2010) synthesized 1,3,4-oxadiazole derivatives with cholesteric and nematic/smectic A mesophases, which exhibited strong blue fluorescence emission. This suggests potential applications in optoelectronic devices and materials science (Han et al., 2010).
Safety And Hazards
The compound is classified as a combustible solid . It is also classified as Eye Irritant 2 and Skin Irritant 2 . Safety precautions include avoiding breathing its dust/fume/gas/mist/vapors/spray, using it only outdoors or in a well-ventilated area, and not eating, drinking, or smoking when using this product .
Propriétés
IUPAC Name |
4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]benzoyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2N2O2/c11-5-8-13-10(14-16-8)7-3-1-6(2-4-7)9(12)15/h1-4H,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJELKBITKMTWRU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)CCl)C(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzoyl chloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

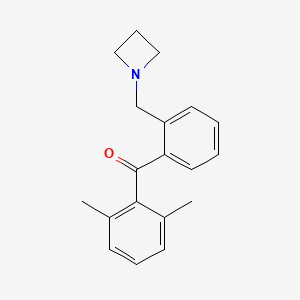

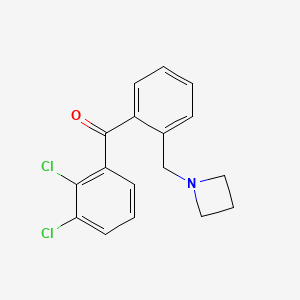
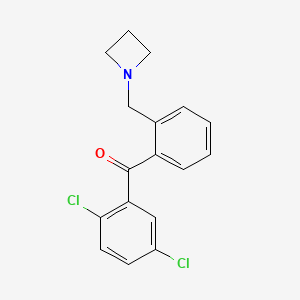


![3'-Bromo-2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1292943.png)
![4'-Bromo-2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1292944.png)

